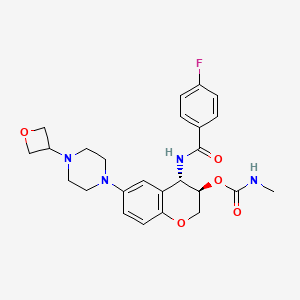

4-氟-N-甲基-L-苯丙氨酰基-N-甲基-L-缬氨酰基-3-(1,1-二甲基乙基)-N-乙基-L-酪氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MA-2029 is a novel selective and competitive motilin receptor antagonist. It inhibits motilin-induced intestinal contractions and visceral pain in rabbits.

科学研究应用

1. Treatment of Irritable Bowel Syndrome (IBS) MA-2029 is a selective motilin receptor antagonist that is highly expected for the treatment of irritable bowel syndrome (IBS) . It inhibits the human ether-a-go-go-related gene (hERG) current at 100 µg/ml, but shortened action potential duration (APD) in isolated guinea pig papillary muscles at 10 and 100 µg/ml .

Cardiovascular Safety

The cardiovascular safety profile of MA-2029 has been studied. It has been found to have sufficient cardiovascular safety although it inhibits multiple ion channels at supra-effective concentrations . This makes it a safer alternative to cisapride, an effective IBS drug, which showed clear hERG inhibition and APD prolongation at 100 ng/ml .

Inhibition of Motilin-Induced Contractions

MA-2029 is a potent and selective, competitive motilin receptor antagonist (IC 50 = 4.9 nM). It selectively inhibits the motilin receptor over a range of other receptors and ion channels . It inhibits motilin-induced duodenal muscle contractions in vitro .

In Vivo Applications

MA-2029 also inhibits motilin-induced colonic and abdominal contractions in vivo . This makes it a promising candidate for the treatment of gastrointestinal disorders.

Oral Administration

MA-2029 is orally active , which makes it a convenient option for patients. It can be administered orally and still exhibit its therapeutic effects.

Safety Assessment

The safety assessment of MA-2029 has been conducted. It has been found to have a good safety profile, with slight cardiovascular changes such as hypotension, QTc shortening, and PR prolongation possibly caused by Ca 2+ channel blockade .

属性

IUPAC Name |

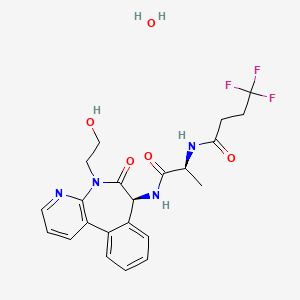

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

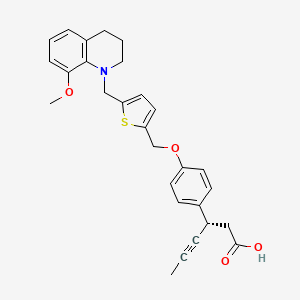

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)

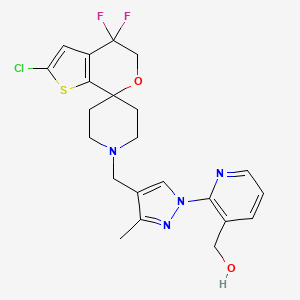

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

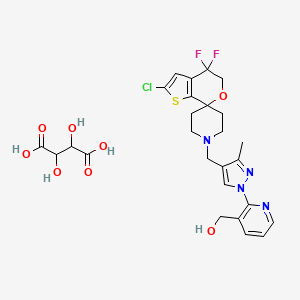

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)